molecular formula C13H8N2O2 B572779 5-(2-Cyanophenyl)nicotinic acid CAS No. 1263377-60-1

5-(2-Cyanophenyl)nicotinic acid

Cat. No.: B572779
CAS No.: 1263377-60-1
M. Wt: 224.219
InChI Key: ZDZSTNJZTGNOQM-UHFFFAOYSA-N
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Description

5-(2-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2 This compound is characterized by the presence of a cyanophenyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyanophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of pyridine derivatives. For instance, nicotinic acid can be produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Cyanophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2-Cyanophenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Cyanophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to inhibit hepatocyte diacylglycerol acyltransferase-2, which prevents the final step of triglyceride synthesis in hepatocytes . This action limits the availability of triglycerides for very low-density lipoproteins, leading to decreased production of low-density lipoproteins.

Comparison with Similar Compounds

Uniqueness: 5-(2-Cyanophenyl)nicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

5-(2-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-6-9-3-1-2-4-12(9)10-5-11(13(16)17)8-15-7-10/h1-5,7-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSTNJZTGNOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679484
Record name 5-(2-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263377-60-1
Record name 5-(2-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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